molecular formula C19H17FN2 B6303441 2-Methyl-6-(4-methylphenyl)-3-(4-fluorophenylamino)-pyridine CAS No. 2055683-26-4

2-Methyl-6-(4-methylphenyl)-3-(4-fluorophenylamino)-pyridine

Cat. No. B6303441
CAS RN: 2055683-26-4
M. Wt: 292.3 g/mol
InChI Key: JSJYFLPCPZKFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(4-methylphenyl)-3-(4-fluorophenylamino)-pyridine, or 2M6M3FPA, is an organic compound that has recently seen an increase in scientific research attention due to its potential applications in the lab. This compound has a variety of effects on biochemical and physiological processes, and has been used in a range of experiments.

Scientific Research Applications

2M6M3FPA has seen a variety of applications in scientific research. It has been used as a ligand in organometallic chemistry, as a reagent in organic synthesis, and as a catalyst in reactions. It has also been used in the synthesis of other compounds, such as the synthesis of 2-methyl-6-(4-methylphenyl)-3-(4-fluorophenyl)pyridin-4-amine.

Mechanism of Action

The mechanism of action of 2M6M3FPA is not fully understood. However, it is believed that the compound binds to certain proteins, which alters the biochemical and physiological processes of the cell. This can result in a variety of effects, depending on the target proteins and the concentration of the compound.
Biochemical and Physiological Effects
2M6M3FPA has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. It has also been found to reduce the production of certain hormones, such as cortisol, and to increase the production of certain neurotransmitters, such as dopamine.

Advantages and Limitations for Lab Experiments

The use of 2M6M3FPA in laboratory experiments has a number of advantages, including its low cost and its ability to bind to a variety of proteins. However, there are also some limitations to its use. For example, its effects are not always consistent, and its mechanism of action is not fully understood.

Future Directions

The potential future directions for 2M6M3FPA are numerous. Further research could be conducted to better understand its mechanism of action, as well as to develop more effective methods of synthesis. Additionally, further research could be conducted to explore its potential applications in drug design and development, and to develop new methods for its use in laboratory experiments. Finally, further research could be conducted to explore its potential effects on other biochemical and physiological processes, such as its effects on the immune system.

Synthesis Methods

2M6M3FPA can be synthesized via a multi-step process. The first step is the reaction of 4-methylphenylmagnesium bromide and 4-fluorophenylamine, which yields 2-methyl-6-(4-methylphenyl)-3-(4-fluorophenylamino)pyridine. This is followed by a reaction of the intermediate with pyridinium chlorochromate, which yields the desired product.

properties

IUPAC Name

N-(4-fluorophenyl)-2-methyl-6-(4-methylphenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2/c1-13-3-5-15(6-4-13)19-12-11-18(14(2)21-19)22-17-9-7-16(20)8-10-17/h3-12,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJYFLPCPZKFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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